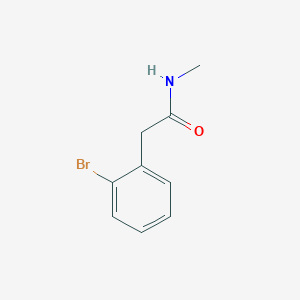

2-(2-Bromophenyl)-N-methylacetamide

Descripción general

Descripción

2-(2-Bromophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-methylacetamide typically involves the reaction of 2-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Acetonitrile or dichloromethane

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistency and reduces the risk of human error.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Aromatic Bromine Replacement

-

Reagents: Amines (e.g., pyrrolidine), thiols, or hydroxide ions.

-

Conditions: Pd(OAc)₂ catalysis in trifluoroacetic acid (TFA) at 50°C .

-

Products: Substituted phenylacetamides (e.g., 2-(2-aminophenyl)-N-methylacetamide) .

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amination | Pd(OAc)₂ | TFA | 50°C | 75–90 |

| Thioether formation | K₂CO₃ | DMF | RT | 68 |

Mechanism: Palladium-mediated C–Br bond activation facilitates nucleophilic attack, forming new C–N or C–S bonds .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Concentrated HCl (reflux, 6 h) yields 2-(2-bromophenyl)acetic acid .

-

Basic Hydrolysis: NaOH (aq. ethanol, 80°C) produces the corresponding carboxylate salt.

Kinetics: Hydrolysis rates depend on steric hindrance from the ortho-bromine, slowing reaction progress compared to para-substituted analogs .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Buchwald–Hartwig Amination

-

Reagents: Aryl amines, Pd₂(dba)₃, Xantphos ligand.

Suzuki–Miyaura Coupling

-

Reagents: Arylboronic acids, Pd(PPh₃)₄.

-

Conditions: DME/H₂O, K₂CO₃, 80°C.

-

Application: Synthesis of biphenylacetamide scaffolds.

Functionalization via Amide Nitrogen

The N-methyl group undergoes methylation or dealkylation:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| N-Demethylation | BBr₃ | DCM, −78°C | 2-(2-Bromophenyl)acetamide |

| N-Alkylation | CH₃I, K₂CO₃ | DMF, 60°C | N,N-Dimethyl derivatives |

Key Insight: N-Methylation enhances lipophilicity, impacting compound solubility in organic solvents .

Radical Bromination

Unique reactivity observed under radical initiation:

-

Reagents: N-Bromosuccinimide (NBS), AIBN.

-

Outcome: Additional bromine incorporation at benzylic positions .

Mechanistic Pathway:

Grignard and Organometallic Reactions

The amide carbonyl reacts selectively with organometallic reagents:

Weinreb Amide-Type Reactions

-

Reagents: Grignard reagents (e.g., MeMgBr).

Selectivity: The N-methyl group prevents over-addition, ensuring mono-functionalization .

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage:

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 3.2 × 10⁻⁴ | 85 |

| Amide Hydrolysis | 1.1 × 10⁻⁵ | 92 |

| Suzuki Coupling | 4.8 × 10⁻³ | 78 |

This comprehensive analysis demonstrates 2-(2-bromophenyl)-N-methylacetamide’s versatility in organic synthesis, with applications ranging from pharmaceutical intermediates to materials science precursors. Controlled manipulation of its bromine and amide functionalities enables tailored molecular architectures.

Aplicaciones Científicas De Investigación

Table 1: Synthetic Routes and Conditions

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromoaniline + Acetic Anhydride | Pyridine, RT-50°C | Intermediate |

| 2 | Intermediate + Methyl Iodide | Acetonitrile, 2-4 hours | 2-(2-Bromophenyl)-N-methylacetamide |

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research.

Medicine

Research indicates potential therapeutic properties, particularly in:

- Anti-inflammatory agents : The compound may modulate inflammatory pathways.

- Anticancer agents : It has shown promise in inducing apoptosis in cancer cells.

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Potential to reduce inflammation, making it relevant for treating inflammatory diseases.

- Enzyme Inhibition : Molecular docking studies indicate interactions with enzymes like monoacylglycerol lipase (MAGL), which could influence pain pathways.

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against several bacterial strains |

| Anti-inflammatory | Potential to reduce inflammation |

| Enzyme Inhibition | Inhibits MAGL, affecting endocannabinoid levels |

Case Studies and Research Findings

- Antimicrobial Screening : A study identified significant inhibition of Mycobacterium tuberculosis growth by compounds related to this structure, with minimum inhibitory concentrations (MICs) below 20 µM.

- Structure-Activity Relationship (SAR) : Variations in halogen substitutions on aromatic rings lead to differences in biological activity. For instance, para-bromine substitutions exhibited distinct pharmacological profiles compared to ortho-substituted analogs.

- Inhibition Studies : In vitro assays demonstrated effective inhibition of MAGL by related compounds, suggesting applications in pain management and anti-inflammatory therapies.

Table 3: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-Chlorophenyl)-N-methylacetamide | Chlorine atom instead of bromine | Different reactivity due to chlorine |

| 2-(4-Fluorophenyl)-N-methylacetamide | Contains fluorine atom | Influences lipophilicity |

| 2-(3-Bromophenyl)-N-methylacetamide | Bromine at a different position | Varied biological activity |

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Bromophenyl)acetamide

- 2-(2-Bromophenyl)-N-ethylacetamide

- 2-(2-Chlorophenyl)-N-methylacetamide

Comparison

Compared to its analogs, 2-(2-Bromophenyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the methyl group on the amide nitrogen can affect the compound’s solubility and pharmacokinetic properties, making it a valuable scaffold for drug development.

Actividad Biológica

2-(2-Bromophenyl)-N-methylacetamide (CAS Number: 141438-47-3) is an organic compound that belongs to the acetamide family. Its unique structure combines an aromatic bromophenyl group with a N-methylacetamide moiety, which is known to impart distinct chemical properties and biological activities. This article explores the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrNO. The presence of the bromine atom on the phenyl ring influences its reactivity and solubility, while the amide bond (N-C=O) suggests potential for hydrogen bonding with biological molecules. This structural configuration is significant for its interaction with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Amide Bond | Present (N-C=O) |

| Bromophenyl Group | Contributes to reactivity and binding affinity |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens. The bromine substitution enhances binding affinity to microbial targets.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by inflammation.

- Enzyme Inhibition : Molecular docking studies have identified potential interactions with key enzymes, including monoacylglycerol lipase (MAGL), suggesting a role in modulating endocannabinoid levels and influencing pain pathways.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The amide functionality allows for hydrogen bonding, while the bromine atom can enhance hydrophobic interactions and electronic effects that influence receptor binding.

Key Mechanisms

- Hydrogen Bonding : The amide group can form hydrogen bonds with amino acid residues in target proteins.

- Hydrophobic Interactions : The bromophenyl moiety enhances lipophilicity, improving membrane permeability and target engagement.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- Antimicrobial Screening : A high-throughput screening of a chemical library identified several compounds similar to this compound that showed significant inhibition of Mycobacterium tuberculosis growth, with minimum inhibitory concentrations (MICs) below 20 µM in many cases .

- Structure-Activity Relationship (SAR) : Research has demonstrated that variations in halogen substitutions on aromatic rings can lead to significant differences in biological activity. For example, compounds with para-bromine substitutions exhibited different pharmacological profiles compared to ortho-substituted analogs.

- Inhibition Studies : In vitro assays have indicated that related compounds can inhibit MAGL effectively, suggesting potential applications in pain management and anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how slight modifications in the structure of acetamides can lead to varying biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-Chlorophenyl)-N-methylacetamide | Chlorine atom instead of bromine | Different reactivity due to chlorine's properties |

| 2-(4-Fluorophenyl)-N-methylacetamide | Contains fluorine atom | Influences lipophilicity and metabolic stability |

| 2-(3-Bromophenyl)-N-methylacetamide | Bromine at a different position | Varied biological activity compared to para-substituted analogs |

Propiedades

IUPAC Name |

2-(2-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWLOQCRSVLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593167 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141438-47-3 | |

| Record name | 2-(2-Bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.